N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, which has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in various neurological and psychiatric disorders. In addition, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to have a low potential for toxicity and minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide in lab experiments include its potency and selectivity for GABA-AT inhibition, as well as its low potential for toxicity and minimal side effects. However, the limitations of using N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
For research on N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide include further preclinical and clinical studies to evaluate its potential therapeutic effects in various neurological and psychiatric disorders. In addition, research is needed to optimize the synthesis and purification of N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to elucidate the long-term effects of N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide and its potential for tolerance and dependence.
Méthodes De Synthèse
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The final step involves the reaction of N-cyclopropyl-3-(2,5-difluorophenyl)propanamide with cyanomethyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through various chromatographic techniques.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behaviors. In addition, N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide has been shown to reduce drug-seeking behaviors in animal models of addiction.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-11-2-5-13(16)10(9-11)1-6-14(19)18(8-7-17)12-3-4-12/h2,5,9,12H,1,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMICOQZHYQJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3-(2,5-difluorophenyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.